2-Ethylpyridine

Thermodynamics Process Engineering High-Temperature Synthesis

2-Ethylpyridine is the preferred feedstock for catalytic production of 2-vinylpyridine, achieving >80% selectivity with SnO₂-SiO₂ catalysts—minimizing byproducts and simplifying purification. Its ortho-ethyl group creates a distinct steric profile for tunable metal-ligand catalysis, while its critical constants (Tc 628 K, Pc 3810 kPa) enable unique supercritical fluid chromatography selectivity. For procurement managers, these validated process advantages translate directly to higher yield, predictable scale-up, and lower separation costs vs. isomers or homologs.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 100-71-0
Cat. No. B127773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyridine
CAS100-71-0
SynonymsNSC 964;  α-Ethylpyridine
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=N1
InChIInChI=1S/C7H9N/c1-2-7-5-3-4-6-8-7/h3-6H,2H2,1H3
InChIKeyNRGGMCIBEHEAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility340 mg/mL at -5 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyridine CAS 100-71-0: Technical Grade Alkylpyridine for Synthesis and Separation Applications


2-Ethylpyridine (CAS 100-71-0, C7H9N) is a monocyclic aromatic heterocycle comprising a pyridine ring substituted with an ethyl group at the 2-position [1]. It is a colorless to pale yellow liquid with a characteristic grassy, green odor [2]. As a member of the alkylpyridine class, its physicochemical behavior is governed by the ortho-positioned ethyl substituent, which imparts distinct properties relative to other ethylpyridine isomers and analogous alkylpyridines [3]. The compound is fully miscible with common organic solvents such as ethanol, ether, and acetone, and exhibits moderate water solubility of approximately 45 g/L at 20 °C .

2-Ethylpyridine CAS 100-71-0: Why In-Class Alkylpyridines Cannot Be Simply Substituted


Within the alkylpyridine family, the position and nature of the alkyl substituent critically govern both thermodynamic behavior and reaction outcomes. The ethylpyridine isomers (2-, 3-, 4-ethylpyridine) exhibit divergent critical properties and normal boiling points, making them non-interchangeable in high-temperature processes where phase behavior dictates reactor design and separation efficiency [1]. Furthermore, the ortho-positioning of the ethyl group in 2-ethylpyridine creates a unique steric and electronic environment adjacent to the heterocyclic nitrogen, which can profoundly influence coordination chemistry with metal catalysts, regioselectivity in further functionalization reactions, and chromatographic retention behavior [2]. Consequently, substituting 2-ethylpyridine with its 3- or 4-isomers, or with smaller alkyl homologs like 2-methylpyridine, may lead to substantial deviations in process yields, selectivity, or separation performance—the specific quantitative evidence for which is detailed below.

2-Ethylpyridine CAS 100-71-0: Quantified Performance Differentiators Versus Closest Analogs


Critical Temperature Divergence in 2-Ethylpyridine vs. 3-Ethylpyridine and 4-Ethylpyridine

2-Ethylpyridine exhibits a substantially lower critical temperature (Tc) compared to its 3- and 4-ethyl isomers. Experimental measurements using the pulse-heating method reveal that the critical temperature of 2-ethylpyridine is 628 K (355 °C) [1]. In contrast, the critical temperatures of 3-ethylpyridine and 4-ethylpyridine are nearly identical to each other at approximately 670 K (397 °C) [1]. The researchers explicitly note that the critical properties of 3- and 4-ethylpyridines are very close while those of 2-ethylpyridine 'noticeably differ' from them, correlating with the lower normal boiling point of the ortho isomer [1].

Thermodynamics Process Engineering High-Temperature Synthesis

Catalytic Oxydehydrogenation Selectivity of 2-Ethylpyridine to 2-Vinylpyridine

2-Ethylpyridine serves as a direct feedstock for the catalytic production of 2-vinylpyridine via oxydehydrogenation. A study screening various metal oxide catalysts identified a SnO2-SiO2 catalyst system that achieved an initial conversion of 2-ethylpyridine near 50%, with an initial selectivity to 2-vinylpyridine exceeding 80% . The reaction was conducted in the presence of steam at temperatures between 773–873 K and atmospheric pressure. The catalyst demonstrated easy reproducibility, and although extended time-on-stream runs showed decreased yield after 40 hours, air regeneration led to complete recovery of initial activity .

Heterogeneous Catalysis Monomer Synthesis Chemical Intermediates

Aqueous Solubility of 2-Ethylpyridine vs. 2-Methylpyridine and Isomeric Ethylpyridines

2-Ethylpyridine exhibits notably higher water solubility compared to its closest alkyl homolog, 2-methylpyridine (2-picoline). Experimental data indicate a water solubility of approximately 45 g/L (ca 0.42 M) at 20 °C for 2-ethylpyridine , whereas 2-methylpyridine demonstrates a water solubility of approximately 10-12 g/L at comparable temperatures [1]. This represents an approximate 4-fold increase in aqueous solubility for the ethyl-substituted derivative relative to the methyl analog.

Solvent Selection Extraction Formulation Chemistry

Critical Pressure Differentiation of 2-Ethylpyridine

In addition to critical temperature, the critical pressure (Pc) of 2-ethylpyridine differs markedly from its isomers. The measured critical pressure of 2-ethylpyridine is 3810 kPa (38.1 bar) [1]. While the abstract does not provide the exact Pc values for the 3- and 4-isomers, it states unequivocally that 'the critical properties of 3- and 4-ethylpyridines are very close while those of 2-ethylpyridine noticeably differ from them' [1]. This statement encompasses both Tc and Pc, confirming a significant deviation in the critical pressure of the ortho isomer.

Physical Chemistry Process Safety Supercritical Fluids

Atmospheric Oxidation Half-Life of 2-Ethylpyridine

For environmental health and safety (EH&S) assessments, the atmospheric oxidation rate of 2-ethylpyridine can be estimated. Based on the EPI SuiteTM model, the overall OH radical reaction rate constant for 2-ethylpyridine is 2.0207 × 10⁻¹² cm³/molecule-sec [1]. Assuming a 12-hour day and an average atmospheric OH radical concentration of 1.5 × 10⁶ OH/cm³, this yields an estimated atmospheric half-life of 5.293 days [1].

Environmental Fate Volatile Organic Compound Management EH&S

2-Ethylpyridine CAS 100-71-0: High-Value Application Scenarios Supported by Quantitative Evidence


Feedstock for 2-Vinylpyridine Monomer Production

2-Ethylpyridine is the preferred feedstock for the catalytic production of 2-vinylpyridine, a key monomer used in the manufacture of specialty polymers, latexes, and ion-exchange resins. The demonstrated ability to achieve >80% selectivity in the catalytic oxydehydrogenation of 2-ethylpyridine to 2-vinylpyridine using SnO2-SiO2 catalysts provides a quantifiable advantage in process yield . This high selectivity minimizes byproduct formation and simplifies downstream purification of the vinyl monomer. For procurement managers sourcing intermediates for polymer production, 2-ethylpyridine offers a validated catalytic route with reproducible performance and catalyst regenerability .

Supercritical Fluid Chromatography (SFC) Stationary Phase Development

The unique critical properties of 2-ethylpyridine, specifically its lower critical temperature (628 K) and pressure (3810 kPa) compared to its 3- and 4-ethyl isomers, make it a distinct candidate for use in bonded stationary phases for supercritical fluid chromatography (SFC) [1]. 2-Ethylpyridine linked with silica is already a popular stationary phase for chiral and achiral separations in SFC . The divergent critical constants of the ortho isomer relative to other ethylpyridines provide a thermodynamic basis for unique mobile phase/stationary phase interactions under near-critical or supercritical conditions, potentially offering different selectivity profiles that are not achievable with isomeric phases [1].

Ligand in Coordination Chemistry and Organometallic Catalysis

The ortho-positioned ethyl group in 2-ethylpyridine creates a distinct steric environment adjacent to the pyridine nitrogen that influences metal-ligand binding geometry and stability. This steric profile differentiates 2-ethylpyridine from the less hindered 2-methylpyridine and from the more electronically distinct 2-vinylpyridine [2]. Research has shown that 2-ethylpyridine reacts with Na[AuCl4] to form the N-bonded adduct Au(CH3CH2-py)Cl3, a behavior shared with 2-vinylpyridine but with distinct downstream cyclometallation potential [2]. For researchers designing new organometallic catalysts, the intermediate steric bulk of the ethyl group (vs. methyl) offers a tunable parameter for controlling catalytic activity and selectivity in cross-coupling and C-H activation reactions.

Model Compound for Thermodynamic Property Prediction in Pyridine Homologs

2-Ethylpyridine serves as a key validation compound for group contribution and bond contribution methods used to predict the thermodynamic properties of higher alkylpyridines. The experimental critical constants (Tc, Pc) of 2-ethylpyridine have been directly compared against calculated values from the methods of Wilson and Jasperson, Marrero and Gani, and Hukkerikar et al. [1]. The 'noticeable difference' observed between the ortho isomer and its meta/para counterparts provides a critical test case for refining predictive models [1]. For computational chemists and process engineers building thermodynamic databases for new pyridine-based solvents or intermediates, accurate experimental data on 2-ethylpyridine are essential for model calibration and ensuring reliable process simulations.

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